Acid Blue 7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

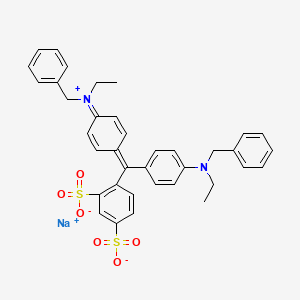

sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUYQIPAPWPHNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881399 | |

| Record name | Alphazurine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Acid Blue 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3486-30-4 | |

| Record name | Acid Blue 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alphazurine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acid Blue 7

CAS Number: 3486-30-4

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and experimental protocols related to Acid Blue 7. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed methodologies for key experiments, and visual workflows to illustrate experimental processes.

Chemical and Physical Properties

This compound, also known as Patent Blue A or C.I. 42080, is a synthetic triarylmethane dye. It is an anionic dye, making it suitable for dyeing protein fibers. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 3486-30-4 | [1] |

| Molecular Formula | C₃₇H₃₅N₂NaO₆S₂ | [1] |

| Molecular Weight | 690.81 g/mol | [1] |

| Appearance | Blue powder | [1][2] |

| Solubility | Soluble in water and ethanol.[1][2] | |

| Melting Point | Decomposes at 290°C | |

| λmax (in water) | Not specified in search results |

Applications

This compound has a range of applications across various industries due to its vibrant blue color and affinity for proteinaceous materials.

-

Textile Industry: It is extensively used for dyeing protein fibers such as wool, silk, and nylon.[3] It exhibits good color fastness to washing and light.[3]

-

Leather Industry: this compound is employed in the dyeing of leather goods, providing a uniform and lasting blue coloration.[3]

-

Biological Staining: In histology and cytology, it can be used as a counterstain to visualize cytoplasm and connective tissues. Its anionic nature allows it to bind to positively charged proteins in these structures.

-

Other Applications: It is also used in the coloration of paper, soaps, and cosmetics.

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with N-benzyl-N-ethylaniline, followed by oxidation.[1]

Materials:

-

4-Formylbenzene-1,3-disulfonic acid

-

N-benzyl-N-ethylaniline (2 molar equivalents)

-

Oxidizing agent (e.g., manganese dioxide or lead dioxide)

-

Solvent (e.g., water)

Procedure:

-

Condensation: React 4-Formylbenzene-1,3-disulfonic acid with two equivalents of N-benzyl-N-ethylaniline in a suitable solvent. The reaction is typically carried out at an elevated temperature to facilitate the condensation reaction, forming the leuco base of the dye.

-

Oxidation: The resulting leuco base is then oxidized to form the colored triphenylmethane (B1682552) dye. This is achieved by the addition of an oxidizing agent.

-

Isolation and Purification: The synthesized dye is isolated from the reaction mixture, often by precipitation, and then purified, typically through recrystallization, to yield the final this compound product.

A simplified workflow for the synthesis of this compound is illustrated below.

Textile Dyeing with this compound (General Protocol for Wool)

This protocol outlines a general procedure for dyeing wool fibers with this compound.

Materials:

-

Wool yarn or fabric

-

This compound dye

-

Acetic acid or formic acid (to acidify the dyebath)

-

Glauber's salt (sodium sulfate) (as a leveling agent)

-

Water

Procedure:

-

Scouring: The wool material should be thoroughly cleaned (scoured) to remove any natural oils or impurities that may hinder dye uptake.

-

Dye Bath Preparation: Prepare a dyebath with a specific liquor ratio (e.g., 40:1, water to fiber weight). Dissolve the required amount of this compound dye in a small amount of hot water before adding it to the main dyebath. Add Glauber's salt to the dyebath.

-

Dyeing: Immerse the wet, scoured wool into the dyebath at room temperature. Slowly raise the temperature of the dyebath to near boiling (around 95-100°C) over 30-45 minutes.

-

Acidification: Once the desired temperature is reached, slowly add the acid (e.g., acetic acid) to the dyebath to lower the pH. The acidic environment protonates the amino groups in the wool fibers, creating positive charges that attract the anionic dye molecules.

-

Exhaustion: Maintain the temperature and continue dyeing for 30-60 minutes to allow for maximum dye uptake (exhaustion).

-

Rinsing and Drying: After dyeing, allow the dyebath to cool down before removing the wool. Rinse the dyed material thoroughly with water to remove any unfixed dye, and then dry.

A general workflow for the textile dyeing process is depicted below.

Histological Staining with this compound (as a Counterstain)

This protocol provides a general method for using this compound as a counterstain in histological preparations, typically following a nuclear stain like hematoxylin (B73222).

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Hematoxylin solution (e.g., Harris's or Mayer's)

-

This compound staining solution (e.g., 1% w/v in 1% acetic acid)

-

Differentiating solution (e.g., 0.5% acetic acid)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene or a xylene substitute

-

Mounting medium

Procedure:

-

Nuclear Staining: Stain the tissue sections with hematoxylin according to a standard protocol to stain the cell nuclei.

-

Washing: Rinse the slides thoroughly in running tap water.

-

Bluing: "Blue" the hematoxylin by immersing the slides in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water until the nuclei turn a distinct blue.

-

Counterstaining: Immerse the slides in the this compound staining solution for a predetermined time (e.g., 1-5 minutes). The optimal time will depend on the tissue type and desired staining intensity.

-

Differentiation: Briefly rinse the slides in a differentiating solution (e.g., 0.5% acetic acid) to remove excess stain and improve contrast.

-

Dehydration: Dehydrate the sections through a graded series of alcohols.

-

Clearing: Clear the sections in xylene or a suitable substitute.

-

Mounting: Mount the coverslip using a permanent mounting medium.

A workflow for the histological staining process is presented below.

Signaling Pathways

Currently, there is no scientific literature to suggest that this compound, a synthetic dye, is directly involved in any biological signaling pathways. Its primary interaction with biological materials is through electrostatic binding to positively charged macromolecules, which is the basis for its use as a stain.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to C.I. Acid Blue 7 and Its Synonyms in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of C.I. Acid Blue 7, a versatile synthetic dye employed across various scientific disciplines. The guide details its chemical identity, a comprehensive list of its synonyms, and its physicochemical properties. It further presents detailed experimental protocols for its application in biomedical research, including in vivo lymphatic drainage visualization and ophthalmic surgery. While the dye is noted for its use in biological staining, specific protocols for common benchtop assays such as total protein quantification remain elusive in readily available literature. This guide also explores the spectral properties of C.I. This compound, which are critical for its application in quantitative and imaging studies.

Chemical Identity and Synonyms

C.I. This compound is a synthetic triphenylmethane (B1682552) dye. For clarity and cross-referencing in research, it is crucial to be aware of its numerous synonyms. The primary identifiers are its Colour Index (C.I.) name and number, and its CAS registry number.

Table 1: Primary Identifiers for C.I. This compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 42080[1] |

| CAS Number | 3486-30-4[1] |

| Molecular Formula | C₃₇H₃₅N₂NaO₆S₂[1] |

| Molecular Weight | 690.81 g/mol [1] |

A wide array of synonyms for C.I. This compound are used in commercial and research settings. These are often historical trade names or alternative chemical nomenclature.

Table 2: Common Synonyms and Trade Names for C.I. This compound

| Synonym/Trade Name |

| AACL Patent Blue AS 250% |

| ABCOL Patent Blue A Conc. |

| Acid Blue A |

| Acid Blue AS |

| Acid Blue O |

| Acid Patent Blue A |

| Acid Patent Blue AF New |

| Acid Sky Blue A[2] |

| Acid Sky Blue O |

| Acid Turquoise A |

| Acid Turquoise Blue 2G |

| Acid Turquoise Blue A[1] |

| Aizen Brilliant Acid Blue AFH |

| Akacid Patent Blue As 200% |

| Alphazurine A |

| Anazolene Sodium |

| Brilliant Acid Blue AS |

| Bucacid Patent Blue AF |

| Calcocid Blue AX |

| Cannm BrilliantBlue AS |

| Carmine Blue AF |

| Chenitan Blue AS |

| Classic this compound |

| Colocid Patent Blue AS |

| Conacid Blue L |

| D and C Blue No. 3 |

| Dayglo this compound 200% |

| Dinacid Patent Blue AS |

| Disulphine Blue AN |

| Disulphine Lake Blue AN |

| Duasyn Acid Blue A 01 |

| Dycosacid Blue A |

| Erio Glaucine X |

| Erio Glaucine XC |

| Erio Glaucine XS |

| Ext D and C Blue No. 3 |

| Fenazo bluexg |

| Haricid TPM Patent Blue AS 200% |

| Hidacid Blue A |

| Hidacid Blue AF |

| Indacid Patent Blue AS |

| Intracid Blue A |

| Kayacyl Pure Blue FGA |

| Kemacid Patent Blue AS |

| Kiton Blue A |

| Lake Blue AFX |

| Lerui Acid Blue A |

| Libacid Patent Blue LAS |

| Melonyl Blue 2AS Conc |

| Merantine Blue AF |

| Pacid Bluen AS |

| Patent Blue A[2] |

| Patent Blue AF |

| Patent Blue AS |

| Patent Blue V |

| Permalon Blue 7 150% |

| Permalon Blue A 200% |

| Pontacyl Brilliant Blue A |

| Ratna Acid Blue AS |

| Ravi Patent Blue AS |

| Rico Blue 2AS Conc. |

| Sandolan Turquoise E-AS |

| Shimazaki Patent Blue AFX |

| Simacid Blue 24435 |

| Sky Blue A |

| Tertracid Carmine Blue A |

| Triacid Blue AF |

| Vicothis compound |

| Vulcol Blue BZ |

| Xylene Blue AS |

| Youhaotracid Blue GS |

Physicochemical and Spectral Properties

Understanding the physical, chemical, and spectral properties of C.I. This compound is fundamental to its application in research.

Table 3: Physicochemical Properties of C.I. This compound

| Property | Value/Description |

| Appearance | Blue powder[1] |

| Solubility | Soluble in water (greenish-blue solution) and ethanol (B145695) (blue solution)[1][3] |

| Behavior in Acid | In concentrated sulfuric acid, it appears olive green, turning to a yellow precipitate upon dilution[1] |

| Behavior in Base | In an aqueous solution with sodium hydroxide, the color changes from blue to violet upon heating to boiling[1] |

| Melting Point | 290°C (decomposes)[3] |

The spectral characteristics of C.I. This compound are critical for its use in spectrophotometry and fluorescence-based techniques. The absorption and emission maxima can be influenced by the solvent and binding to other molecules, such as proteins.

Table 4: Spectral Properties of C.I. This compound (as Patent Blue V)

| Parameter | Wavelength (nm) | Conditions |

| Absorption Maximum (λmax) | ~639[4] | In aqueous solution |

| Molar Absorptivity (ε) | 1.06 x 10⁵ dm³·mol⁻¹·cm⁻¹ at 639 nm[4] | In aqueous solution |

| Fluorescence Excitation | 620 | When bound to Human Serum Albumin (HSA) |

| Fluorescence Emission | 660 | When bound to Human Serum Albumin (HSA) |

It is noteworthy that while Patent Blue V is generally considered non-fluorescent, its fluorescence quantum yield increases significantly upon binding to proteins like Human Serum Albumin (HSA).

Experimental Protocols in Research

While C.I. This compound is broadly described for "biological color," detailed, standardized protocols for common laboratory assays are not widely published under its various synonyms. However, specific applications in in vivo imaging and ophthalmic surgery have been documented.

In Vivo Visualization of Lymphatic Drainage

One of the well-documented research applications of a synonym of C.I. This compound, Patent Blue V, is for the visualization of lymphatic vessels and sentinel lymph nodes.

Experimental Protocol: Interstitial Lymphangiography for Lymphatic Vessel Visualization

Objective: To visually identify subcutaneous lymphatic vessels.

Materials:

-

Patent Blue V solution (e.g., 100 mg/4 ml)

-

1% Lidocaine solution

-

Syringes and needles for injection

-

Surgical instruments for incision and vessel isolation (if required)

Procedure:

-

Prepare a 1:1 mixture of Patent Blue V and 1% lidocaine.

-

Inject 1 to 2 ml of the mixture into each dorsal interdigital space on the hands and/or feet of the animal model.

-

Allow 15 to 20 minutes for the dye to be taken up by the lymphatic system.

-

Visually identify the stained lymphatic vessels in the upper and lower limbs.

-

For further procedures, such as cannulation, an incision can be made along the dyed lymphatic vessel to expose it.

Expected Outcome: The lymphatic vessels will be stained a distinct blue color, allowing for their visual identification and differentiation from surrounding tissues. This technique is often a prerequisite for procedures like lipiodol-based traditional lymphangiography.

Experimental workflow for in vivo lymphatic drainage visualization.

Staining of the Descemet Membrane in Ophthalmic Surgery

Patent Blue V has been investigated as a vital dye in ophthalmic procedures, specifically in Descemet membrane endothelial keratoplasty (DMEK).

Experimental Protocol: Staining of DMEK Grafts

Objective: To stain the Descemet membrane for improved visualization during surgery.

Materials:

-

DMEK grafts from donor corneas

-

2.5% Patent Blue V (PB) solution

-

0.06% Trypan Blue (TB) solution (for comparison)

-

Balanced salt solution

-

Calcein-AM staining solution for viability assessment

-

Microscopy equipment for imaging

Procedure:

-

Prepare DMEK grafts from donor corneas.

-

Stain the grafts by immersion in either 2.5% PB for 10 minutes or 0.06% TB for 4 minutes.

-

Wash the stained grafts in a balanced salt solution and compare the initial stain intensity.

-

For mock surgery evaluation, use the PB-stained grafts in a donor eye model to assess stain retention after injection and manipulation for approximately 25 minutes.

-

To assess safety, compare endothelial cell loss between PB-stained and TB-stained grafts after storage. This can be quantified using Calcein-AM staining and image analysis.

Expected Outcome: The Descemet membrane will be stained, aiding in its visualization during the surgical procedure. Studies have shown that 2.5% Patent Blue V for 10 minutes provides sufficient staining for the duration of mock surgery with comparable endothelial cell loss to the standard Trypan Blue stain.[5]

Workflow for staining DMEK grafts with Patent Blue V.

Applications in Histology

Signaling Pathways and Cellular Mechanisms

Currently, there is a lack of scientific literature directly implicating C.I. This compound or its synonyms in the modulation of specific cellular signaling pathways. Its primary role in a research context appears to be as a visualization tool due to its color and, in some contexts, its fluorescent properties upon protein binding. It is primarily used to stain tissues and cells for microscopic examination or to trace physiological processes like lymphatic drainage.

Conclusion

C.I. This compound, known by a multitude of synonyms including Patent Blue V and Anazolene Sodium, is a dye with established applications in research, particularly for in vivo imaging and as a vital stain in specialized surgical procedures. Its utility is underscored by its distinct color and its interesting spectral properties, including an increase in fluorescence upon binding to proteins. While its use in general histological staining is plausible, and it has been historically associated with protein quantification, detailed, modern protocols for these common laboratory applications are not widely disseminated in scientific literature. For researchers, scientists, and drug development professionals, C.I. This compound and its synonyms represent a valuable tool for visualization, with the potential for broader application in quantitative assays, contingent on the development and validation of specific protocols.

References

An In-depth Technical Guide to the Solubility of Acid Blue 7 in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Blue 7 (C.I. 42080; CAS 3486-30-4) in water and ethanol (B145695). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows.

Introduction to this compound

This compound is a synthetic triphenylmethane (B1682552) dye.[1] It appears as a dark blue powder and is utilized in various industries for coloring textiles such as wool, silk, and nylon, as well as for coloring leather, paper, soaps, and cosmetics.[2][3][4] In scientific applications, it can be used for biological staining.[5] Its chemical structure and ionic nature are key determinants of its solubility characteristics in different solvents.

Quantitative Solubility Data

The solubility of this compound in water has been reported at various temperatures. The following table summarizes the available quantitative data.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility (g/L) | Source |

| 20 | 134.8 | [5][6] |

| 80 | 40 | [7] |

| 90 | 65-70 | [8] |

Regarding its solubility in ethanol, multiple sources confirm that this compound is soluble in ethanol, imparting a blue color to the solution.[2][3][4][5][9][10] However, specific quantitative solubility data for this compound in ethanol at various temperatures were not available in the reviewed literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in water or ethanol. This protocol is synthesized from standard laboratory procedures for solubility testing.[11][12][13]

Objective: To determine the saturation solubility of this compound in a given solvent (water or ethanol) at a specified temperature.

Materials:

-

This compound powder

-

Solvent (distilled water or absolute ethanol)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Syringe filters (e.g., 0.45 µm)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be more than what is expected to dissolve to ensure a saturated solution with excess solid.

-

Place the container in a constant temperature bath or incubator set to the desired temperature.

-

Agitate the mixture using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

-

To completely separate the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

-

To avoid precipitation of the dye upon cooling, immediately filter the collected supernatant using a syringe filter into a volumetric flask.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Determine the concentration of the diluted solution using the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound at that specific temperature.

-

-

Data Reporting:

-

Express the solubility in standard units such as g/L or mg/mL.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a dye.

Caption: General experimental workflow for determining dye solubility.

Signaling Pathways and Drug Development Applications

A review of the available literature did not identify any specific biological signaling pathways that are directly modulated by this compound. While some acid dyes have applications in biomedical research and diagnostics, and there is mention of using dyes like Acid Blue 80 in drug formulation and photodynamic therapy studies, specific signaling pathway interactions for this compound are not documented in the provided search results.[14][15] Further research would be required to investigate any potential interactions with biological systems at a molecular level.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. sdinternational.com [sdinternational.com]

- 3. This compound, CAS 3486-30-4 [xcwydyes.com]

- 4. This compound - Acid Sky Blue A - Patent Blue A from Emperor Chem [emperordye.com]

- 5. chembk.com [chembk.com]

- 6. tkechemical.com [tkechemical.com]

- 7. Acid Dye for Wool – this compound – Ranbar Blue SR5030-2 [ranbarr.com]

- 8. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. hztya.com [hztya.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. kiche.or.kr [kiche.or.kr]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ACID BLUE 80 - Ataman Kimya [atamanchemicals.com]

- 15. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Spectral Properties of Acid Blue 7 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Acid Blue 7 (C.I. 42080), a synthetic triarylmethane dye. This document details its absorption characteristics and provides methodologies for the experimental determination of its key spectral parameters.

Core Spectral Properties

The interaction of this compound with light is fundamental to its application as a colorant. The primary spectral properties of interest are its absorption maximum, molar absorptivity, and fluorescence characteristics.

UV-Visible Absorption

This compound exhibits a strong absorption of light in the visible region of the electromagnetic spectrum, which is responsible for its characteristic blue color.

Table 1: UV-Visible Absorption Properties of this compound

| Property | Value | Notes |

| Maximum Absorption Wavelength (λmax) | 637 nm[1] | In solution. |

| Molar Absorptivity (ε) | Approximately 126,815 L·mol⁻¹·cm⁻¹ | Calculated from E(1%, 1cm) of 874 at λmax.[1] See Section 2.2 for calculation details. |

| Appearance in Solution | Greenish-blue[2][3] |

Fluorescence Properties

Table 2: Fluorescence Properties of this compound (To Be Determined)

| Property | Value | Notes |

| Fluorescence Emission Maximum (λem) | To be determined | This would be the wavelength at which the dye emits the most light after excitation. |

| Fluorescence Quantum Yield (Φf) | To be determined | This value represents the efficiency of the fluorescence process. |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key spectral properties of this compound.

Determination of Maximum Absorption Wavelength (λmax) and UV-Vis Spectrum

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound to determine its λmax.

Objective: To measure the absorbance of an this compound solution across a range of wavelengths to identify the wavelength of maximum absorbance.

Materials:

-

This compound dye

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of a Working Solution: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the expected λmax. This is to ensure the measurement is within the linear range of the spectrophotometer.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solution. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

-

Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 400-800 nm).

-

Data Analysis: Identify the wavelength at which the highest absorbance is recorded. This is the λmax.

Determination of Molar Absorptivity (ε)

This protocol describes how to determine the molar absorptivity of this compound using the Beer-Lambert law.

Objective: To calculate the molar absorptivity of this compound at its λmax.

Principle: The Beer-Lambert law states that A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the solution in mol/L.

Procedure:

-

Prepare a Series of Standard Solutions: From the stock solution, prepare a series of dilutions of this compound with known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax (637 nm) using the UV-Vis spectrophotometer, after blanking with the solvent.

-

Create a Calibration Curve: Plot a graph of absorbance versus concentration.

-

Calculate Molar Absorptivity: The slope of the resulting linear plot will be equal to the molar absorptivity (ε) if the path length (b) is 1 cm.

Calculation from E(1%, 1cm): The value E(1%, 1cm) = 874 was provided.[1] This represents the absorbance of a 1% (w/v) solution in a 1 cm cuvette. To convert this to molar absorptivity:

-

A 1% solution is 1 g/100 mL or 10 g/L.

-

The molecular weight of this compound is approximately 690.81 g/mol .[2]

-

Concentration (c) in mol/L = (10 g/L) / (690.81 g/mol ) ≈ 0.01447 mol/L.

-

Assuming an absorbance (A) of 874 for a 1% solution is an error in the source and it should be interpreted as the specific absorbance, a more realistic approach is to use the provided value in the context of dye concentration units. A 1% E value of 874 is exceptionally high for a standard absorbance reading. However, if we interpret it as a specific extinction value, the calculation for molar absorptivity would be: ε = (E(1%, 1cm) * Molecular Weight) / 10 ε = (874 * 690.81) / 10 ≈ 60,378 L·mol⁻¹·cm⁻¹ Note: There might be a misunderstanding of the provided "Lambda Max 1%E 1 cm 874" value, as this leads to a very high molar absorptivity. Experimental verification is highly recommended.

Determination of Fluorescence Emission Spectrum

This protocol details the procedure for measuring the fluorescence emission spectrum of this compound.

Objective: To determine the wavelength range of emitted light and the wavelength of maximum fluorescence emission (λem).

Materials:

-

This compound solution of low concentration (absorbance at λex < 0.1)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a Dilute Solution: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (λex) to the λmax of the dye (637 nm).

-

Blank Measurement: Fill a cuvette with the solvent and record a blank scan to measure any background fluorescence.

-

Sample Measurement: Fill a cuvette with the this compound solution. Place it in the fluorometer and record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 650-850 nm).

-

Data Analysis: Subtract the blank spectrum from the sample spectrum. The wavelength at which the fluorescence intensity is highest is the λem.

Determination of Fluorescence Quantum Yield (Φf)

This protocol describes the relative method for determining the fluorescence quantum yield of this compound using a standard with a known quantum yield.

Objective: To calculate the fluorescence quantum yield of this compound relative to a known standard.

Principle: The quantum yield of a sample can be calculated using the following equation: Φf(sample) = Φf(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure:

-

Select a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Nile Blue or another suitable dye).

-

Prepare Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be below 0.1.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

-

Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: Create a plot of integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Calculate Quantum Yield: The slope of the plot for the sample (m_sample) and the standard (m_std) can be used to calculate the quantum yield: Φf(sample) = Φf(std) * (m_sample / m_std) * (η_sample² / η_std²) If the same solvent is used for both, the refractive index term cancels out.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for UV-Vis absorption spectroscopy of this compound.

Caption: Workflow for determining the molar absorptivity of this compound.

Caption: Workflow for fluorescence emission spectroscopy of this compound.

Caption: Workflow for determining the fluorescence quantum yield of this compound.

References

Acid Blue 7 absorption spectrum analysis

An In-depth Technical Guide to the Absorption Spectrum of Acid Blue 7

This technical guide provides a comprehensive analysis of the spectroscopic properties of this compound (C.I. 42080), a synthetic triarylmethane dye. The document is intended for researchers, scientists, and professionals in drug development and related fields who utilize dyes as staining agents, markers, or model compounds in their studies. This guide covers the chemical properties, absorption characteristics, and a detailed protocol for experimental analysis.

Introduction to this compound

This compound is a water-soluble anionic dye characterized by its vibrant blue color.[1][2] Structurally, it belongs to the triarylmethane class of dyes, which are known for their high tinctorial strength.[2] Its chemical structure features a central carbon atom bonded to three aromatic rings, with sulfonic acid groups conferring water solubility and a complex conjugated system of double bonds responsible for its color. It is widely used in the textile, leather, and paper industries and also finds applications in cosmetics, soaps, and biological stains.[1][2] Understanding its absorption spectrum is crucial for applications requiring precise colorimetric analysis, quantitative concentration determination, and assessment of environmental or biological interactions.

Chemical and Spectroscopic Data

| Parameter | Value | Reference |

| Chemical Name | Sodium 4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | [3] |

| C.I. Name | This compound (42080) | [2] |

| CAS Number | 3486-30-4 | [2][4] |

| Molecular Formula | C₃₇H₃₅N₂NaO₆S₂ | [2][4] |

| Molecular Weight | 690.81 g/mol | [2] |

| Typical Solvent | Water, Ethanol | [1][2] |

| Absorption Max (λmax) | ~630 - 650 nm (in aqueous/polar solvents) | [5][6] |

| Molar Absorptivity (ε) | Not readily available in literature. Must be determined experimentally. | N/A |

Factors Influencing the Absorption Spectrum

The absorption spectrum of this compound is not static and can be influenced by several environmental factors.

-

Solvent Effects: The polarity of the solvent can influence the electronic transitions of the dye molecule, potentially causing a shift in the absorption maximum (solvatochromism). While soluble in both water and ethanol, the exact λmax and shape of the spectral curve may differ between solvents.[1][2]

-

pH Effects: The pH of the aqueous solution is a critical factor. This compound is reported to be most stable in a pH range of 3 to 9.[7] Outside of this range, the dye may fade or change color. This is likely due to protonation or deprotonation of the amine or sulfonate groups, which alters the electronic structure of the chromophore. For instance, adding sodium hydroxide (B78521) to an aqueous solution can cause the color to shift from blue to violet upon heating.[1][2]

-

Aggregation: Like many dyes, this compound may form dimers or higher-order aggregates in solution, particularly at high concentrations. Aggregation can lead to changes in the absorption spectrum, often causing the appearance of a new shoulder or a blue-shift in the main absorption peak.

Visualization of Chemical Structure

The chemical structure of this compound is fundamental to its spectroscopic properties. The diagram below, generated using the DOT language, illustrates the arrangement of atoms and the conjugated system.

Caption: 2D chemical structure of this compound.

Experimental Protocol: Determination of Absorption Spectrum and Molar Absorptivity

This section provides a detailed methodology for characterizing the absorption properties of this compound using UV-Visible spectrophotometry.

5.1. Objective To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in an aqueous solution.

5.2. Materials and Equipment

-

This compound powder (analytical grade)

-

Deionized water (or other specified solvent)

-

Analytical balance

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes (graduated or volumetric)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

5.3. Procedure

Step 1: Preparation of Stock Solution (e.g., 100 mg/L or ~0.145 mM)

-

Accurately weigh approximately 10.0 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Add a small amount of deionized water to dissolve the powder completely.

-

Once dissolved, dilute the flask to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous. This is the stock solution.

Step 2: Preparation of Standard Dilutions

-

Prepare a series of at least five standard solutions from the stock solution via serial dilution. For example, prepare 1, 2, 4, 6, 8, and 10 mg/L solutions in 10 mL volumetric flasks.

-

Calculate the molar concentration for each standard solution (Molar Mass = 690.81 g/mol ).

Step 3: Determination of λmax

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Fill a cuvette with deionized water (the blank). Place it in the reference holder.

-

Fill a second cuvette with one of the mid-range standard solutions (e.g., 4 mg/L). Place it in the sample holder.

-

Perform a wavelength scan over the visible range (e.g., 400 nm to 800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

Step 4: Generation of Calibration Curve

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Use the deionized water cuvette to zero the absorbance (autozero/blank).

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

-

Rinse the sample cuvette with the next standard solution before filling it to minimize error.

-

Record the absorbance for each concentration.

Step 5: Calculation of Molar Absorptivity (ε)

-

Plot a graph of Absorbance (y-axis) versus Molar Concentration (x-axis).

-

The data should form a straight line that passes through the origin, in accordance with the Beer-Lambert Law (A = εbc).

-

Perform a linear regression on the data points. The slope of the line will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

-

The units for ε will be L mol⁻¹ cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for spectroscopic analysis.

Caption: Workflow for determining λmax and molar absorptivity.

Conclusion

The absorption spectrum of this compound is centered in the 630-650 nm range, making it a strong absorber of orange/red light and appearing blue in solution. Key factors such as solvent, pH, and concentration can significantly alter its spectroscopic properties. For accurate quantitative analysis, it is imperative to control these conditions and to experimentally determine the molar absorptivity using a standardized protocol, as outlined in this guide. This ensures reproducible and reliable data for research and development applications.

References

- 1. This compound - Acid Sky Blue A - Patent Blue A from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | C37H35N2NaO6S2 | CID 62498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. pylamdyes.com [pylamdyes.com]

Navigating the Blue Hues: A Technical Guide to Acid Blue 7 and the "Patent Blue" Dye Family

An in-depth analysis for researchers, scientists, and drug development professionals.

In the realm of synthetic dyes, precise identification is paramount to ensure experimental reproducibility and regulatory compliance. A frequent point of confusion arises from the nomenclature of blue triarylmethane dyes, specifically concerning "Acid Blue 7" and its relation to the "Patent Blue" family. This technical guide aims to clarify this ambiguity, provide a detailed comparative analysis of related compounds, and offer insights into their applications and properties relevant to the scientific community.

Core Conclusion: this compound is Synonymous with Patent Blue A

Direct chemical evidence confirms that This compound and Patent Blue A are indeed different names for the same chemical compound.[1][2][3][4] The definitive identifier linking these two names is their shared CAS Registry Number: 3486-30-4 .[1][2][3][4][5][6][7][8][9][10] This compound is also known by other synonyms such as Acid Sky Blue A, C.I. 42080, and Alphazurine A.[1][2][4][7]

The potential for confusion arises because the name "Patent Blue" is also used in the common names of other distinct, albeit structurally related, dyes. The two most notable are Patent Blue V (Acid Blue 3) and Patent Blue VF (Acid Blue 1) . It is crucial for researchers to distinguish between these compounds, as their properties and applications differ.

Comparative Chemical Identity

To provide a clear distinction, the key identifiers and chemical properties of these three dyes are summarized below.

| Property | This compound (Patent Blue A) | Patent Blue V (Acid Blue 3) | Patent Blue VF (Acid Blue 1) |

| CAS Number | 3486-30-4[1][2][5][6] | 3536-49-0[11][12] | 129-17-9[13][14] |

| C.I. Number | 42080[1][2][8] | 42051[11][12] | 42045[14] |

| E Number | Not used as a food additive | E131[11][12] | Not used as a food additive |

| Molecular Formula | C₃₇H₃₅N₂NaO₆S₂[1][2][5][6] | C₂₇H₃₁N₂NaO₇S₂ or (C₂₇H₃₁N₂O₇S₂)₂Ca[11] | C₂₇H₃₁N₂NaO₆S₂[13] |

| Molecular Weight | 690.81 g/mol [1][2][3][6] | ~582.66 g/mol (sodium salt) | 566.67 g/mol [13] |

| Synonyms | Acid Sky Blue A, Alphazurine A[2][7] | Food Blue 5, Sulphan Blue[11][12] | Sulfan Blue, Disulphine Blue[13][14] |

Chemical Structures and Nomenclature Logic

The structural differences between these dyes are subtle but significant, primarily involving the substituent groups on the phenyl rings. The following diagram illustrates the relationship and distinct nature of these compounds.

Applications in Research and Development

While all three are triphenylmethane (B1682552) dyes, their applications in research and clinical settings are not interchangeable.

This compound (Patent Blue A) is primarily used as a general-purpose colorant. Its applications include:

-

Industrial Dyeing: For wool, silk, nylon, leather, and paper.[1][10]

-

Consumer Products: Used in cosmetics, soaps, and detergents.[1][8]

-

Biological Staining: Employed as a biological stain, although less commonly than its counterparts in specialized medical diagnostics.[1]

Patent Blue V (Acid Blue 3) has a more prominent role in medicine:

-

Medical Diagnostics: It is used as a dye in lymphangiography to color lymph vessels.[11][15] It is particularly known for its use in sentinel lymph node biopsy for cancer staging, especially in breast cancer.[11][15][16]

-

Food Additive (E131): In some regions, it is approved as a food coloring agent, found in products like certain sweets and beverages.[11][12] However, it is banned as a food dye in the US, Australia, and Canada due to concerns about allergic reactions.[11]

Experimental Protocols and Methodologies

A common application of dyes like Patent Blue V is in sentinel lymph node biopsy (SLNB). While specific protocols vary by institution, a generalized workflow is described below.

Generalized Protocol for Sentinel Lymph Node Biopsy using Patent Blue V Dye:

-

Patient Preparation: The patient is prepared for the surgical procedure. Anesthesia is administered.

-

Dye Injection: Approximately 1-5 mL of a sterile 1% to 2.5% solution of Patent Blue V is injected intradermally or subcutaneously around the primary tumor site or areola.

-

Massage and Uptake: The injection site is gently massaged for approximately five minutes to promote the dye's uptake by the lymphatic vessels.

-

Surgical Incision: After 5-10 minutes, a surgical incision is made in the axillary region (for breast cancer).

-

Node Identification: The surgeon carefully dissects the tissue to identify the blue-stained lymphatic channels and the first (sentinel) lymph node(s) that have turned blue.

-

Node Excision: The blue-stained sentinel node(s) are excised.

-

Pathological Analysis: The excised node(s) are sent to pathology for analysis (e.g., frozen section, histopathology) to determine if cancer cells are present.

This workflow can be visualized as follows:

Conclusion for the Researcher

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound - Acid Sky Blue A - Patent Blue A from Emperor Chem [emperordye.com]

- 3. chemimpex.com [chemimpex.com]

- 4. khushidyechem.com [khushidyechem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C37H35N2NaO6S2 | CID 62498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ALPHAZURINE A | 3486-30-4 [chemicalbook.com]

- 8. pylamdyes.com [pylamdyes.com]

- 9. This compound [chembk.com]

- 10. This compound, CAS 3486-30-4 [xcwydyes.com]

- 11. Patent Blue V - Wikipedia [en.wikipedia.org]

- 12. PATENT BLUE V - Ataman Kimya [atamanchemicals.com]

- 13. scbt.com [scbt.com]

- 14. ucplchem.com [ucplchem.com]

- 15. macsenlab.com [macsenlab.com]

- 16. Patent Blue | C27H33N2O7S2+ | CID 77074 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Characteristics of Triarylmethane Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of triarylmethane dyes, a significant class of synthetic organic compounds. It covers their core chemical and physical characteristics, synthesis, photophysical properties, and key applications in research and medicine, with a focus on their utility for professionals in drug development.

Core Structural and Chemical Characteristics

Triarylmethane dyes are defined by a central sp²-hybridized carbon atom bonded to three aromatic rings.[1] This core structure, the triphenylmethane (B1682552) backbone, is the basis for their intensely colored nature.[2] The color and properties of the dye are heavily influenced by the presence of auxochromes, such as amino (-NR₂) or hydroxyl (-OH) groups, on the aryl rings. These electron-donating groups extend the delocalized π-electron system, shifting the molecule's absorption of light into the visible spectrum.

The dyes typically exist as colored cations, with the positive charge delocalized across the entire π-system.[3] This cationic nature makes them effective for staining acidic biological components like the nucleus.[4] Many triarylmethane dyes are also sensitive to pH changes; alterations in pH can protonate or deprotonate the auxochromes or lead to the formation of a colorless carbinol (leuco) form, making them useful as pH indicators.[2]

Photophysical Properties

The defining characteristic of triarylmethane dyes is their intense absorption of light in the visible region, leading to their brilliant colors which range from green and blue to violet and magenta.[1] This is due to a strong π→π* electronic transition within the extensive conjugated system. The molar extinction coefficients (ε) are typically very high, often exceeding 50,000 M⁻¹cm⁻¹.

While highly colored, most triarylmethane dyes are not strongly fluorescent in low-viscosity solvents like water. This is because the aryl rings can rotate around the central carbon-carbon bonds, providing a non-radiative decay pathway that quenches fluorescence. However, when this rotation is restricted, such as in viscous media or upon binding to a biological macromolecule like a protein or DNA aptamer, fluorescence can be significantly enhanced.[5] This "fluorogenic" behavior makes them valuable as molecular probes.

Table 1: Photophysical Properties of Common Triarylmethane Dyes

| Dye Name | Common Synonyms | Absorption Max (λmax) | Molar Extinction Coefficient (ε) |

| Malachite Green | Basic Green 4 | 617 - 621 nm | ~105,000 M⁻¹cm⁻¹ |

| Crystal Violet | Methyl Violet 10B, Gentian Violet | 590 nm | ~87,000 M⁻¹cm⁻¹ |

| Brilliant Green | Basic Green 1 | 625 - 630 nm | Not widely reported |

| Basic Fuchsin | Basic Red 9, Rosaniline | 541 - 543 nm | Not widely reported |

| Pararosaniline | Basic Red 9 | 542 - 544 nm | Not widely reported |

Note: λmax and ε values can vary slightly depending on the solvent and pH.

Synthesis of Triarylmethane Dyes

The synthesis of triarylmethane dyes can be achieved through several methods, most commonly involving electrophilic aromatic substitution reactions. A general workflow involves the condensation of an aromatic aldehyde or a related derivative with electron-rich aromatic compounds, followed by oxidation.

Experimental Protocol: Synthesis of Crystal Violet via Grignard Reaction

This protocol describes the synthesis of Crystal Violet from 4-bromo-N,N-dimethylaniline.

Materials:

-

Magnesium turnings (0.40 g)

-

Anhydrous Tetrahydrofuran (THF) (23 mL)

-

4-bromo-N,N-dimethylaniline (2.5 g)

-

Iodine crystal (1 small crystal)

-

Diethyl carbonate (0.25 g) dissolved in 2.5 mL anhydrous THF

-

10% Hydrochloric acid (HCl) (8 mL)

-

Reflux apparatus, ice bath, dropping funnel

Procedure:

-

Set up a flame-dried reflux apparatus in a fume hood.

-

To the round-bottom flask, add magnesium turnings (0.40 g) and anhydrous THF (23 mL).

-

Add 4-bromo-N,N-dimethylaniline (2.5 g) and a single small iodine crystal to the flask. The iodine helps to initiate the Grignard reaction.

-

Gently warm the flask to initiate reflux. Maintain reflux for 30 minutes. The solution should change from a dark color to a dingy gray, indicating the formation of the Grignard reagent.

-

After 30 minutes, cool the reaction flask to room temperature using an ice bath.

-

Slowly add a solution of diethyl carbonate (0.25 g) in anhydrous THF (2.5 mL) dropwise through the top of the reflux condenser.

-

Once the addition is complete, return the flask to reflux for an additional 5 minutes.

-

Cool the reaction mixture again to room temperature with an ice bath.

-

Very slowly and carefully, add 10% HCl (8 mL) to the reaction mixture. This step is vigorous and should be performed with caution in the fume hood. The acid protonates the intermediate to form the final colored dye.

-

The resulting muddy purple solution contains the Crystal Violet dye.[4] Further purification can be achieved by recrystallization.

Key Applications in Research and Drug Development

Triarylmethane dyes have a broad range of applications, from simple staining to advanced roles in photodynamic therapy and as molecular probes.

Histological and Microbiological Staining

Crystal Violet is a fundamental component of the Gram stain, a critical differential staining technique used to classify bacteria.[6] Basic Fuchsin is a key component of the Ziehl-Neelsen stain for identifying acid-fast bacteria like Mycobacterium tuberculosis.[5]

Cell Viability and Proliferation Assays

The Crystal Violet assay is a simple, reliable method for quantifying the number of adherent cells, making it useful for cytotoxicity and proliferation studies. Live, adherent cells take up the dye, and after washing away excess dye, the amount of retained dye is proportional to the cell number.

Experimental Protocol: Crystal Violet Cell Viability Assay

Materials:

-

Adherent cells cultured in a multi-well plate (e.g., 96-well)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution: 100% Methanol or 4% Paraformaldehyde (PFA) in PBS

-

Crystal Violet Staining Solution: 0.1% to 0.5% (w/v) Crystal Violet in 20% methanol.

-

Solubilization Solution: 10% acetic acid or 1% SDS.

-

Microplate reader (absorbance at ~590 nm)

Procedure:

-

Cell Culture: Seed cells in a multi-well plate and treat with the compound of interest for the desired time.

-

Wash: Carefully aspirate the culture medium. Gently wash the cells once with PBS.

-

Fixation: Add the fixative solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.

-

Staining: Remove the fixative. Add the Crystal Violet Staining Solution to each well, ensuring the cell monolayer is fully covered. Incubate for 10-30 minutes at room temperature.

-

Washing: Gently wash the plate with tap water multiple times until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess water. Air dry completely.

-

Solubilization: Add the solubilization solution to each well to dissolve the bound dye. Incubate for 15-30 minutes at room temperature, optionally with gentle shaking.

-

Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-590 nm.[2][7] The absorbance is directly proportional to the number of viable, adherent cells.

Mitochondrial Probes and Photodynamic Therapy (PDT)

Many cationic triarylmethane dyes, such as Crystal Violet and Malachite Green, are lipophilic and accumulate in mitochondria of living cells.[8] This accumulation is driven by the large negative mitochondrial membrane potential (~ -180 mV). This property makes them useful as mitochondrial probes to assess mitochondrial health.

In the context of drug development, this mitochondrial targeting is exploited in photodynamic therapy (PDT).[9] Upon irradiation with light of a specific wavelength, the dye (acting as a photosensitizer) generates reactive oxygen species (ROS), such as singlet oxygen. The localized production of ROS within the mitochondria triggers cell death pathways, primarily apoptosis, through the opening of the mitochondrial permeability transition pore (mPTP) and the release of cytochrome c.[10] This localized action can selectively destroy cancer cells, which often have a higher mitochondrial membrane potential than normal cells.[8]

Toxicology and Safety Considerations

Despite their utility, many triarylmethane dyes are associated with health and environmental concerns. Compounds like Malachite Green and Crystal Violet have been shown to be toxic to aquatic organisms and may persist in the environment. There is evidence suggesting that some of these dyes may be carcinogenic or have reproductive toxicity.[6] Therefore, they must be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) in a well-ventilated area or fume hood. All waste containing these dyes should be disposed of according to institutional and national regulations for hazardous chemical waste.

References

- 1. researchgate.net [researchgate.net]

- 2. Photobiological properties of methylene violet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fuchsine - Wikipedia [en.wikipedia.org]

- 4. Pararosaniline Hydrochloride | SIELC Technologies [sielc.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Absorption [Brilliant Green] | AAT Bioquest [aatbio.com]

- 8. Absorption [Basic Fuchsin] | AAT Bioquest [aatbio.com]

- 9. Basic Fuchsin Dye as the First Fluorophore for Optical Sensing of Morpholine in Fruits Crust and Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action for Acid Blue 7 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 7, a member of the triphenylmethane (B1682552) family of dyes, is utilized in various biological staining applications. Its efficacy in visualizing proteins is attributed to a well-defined, non-covalent binding mechanism. This technical guide provides a comprehensive overview of the core principles governing this compound's interaction with proteins, detailed experimental protocols for its application, and quantitative data to inform its use in research and development. While specific quantitative performance data for this compound is not extensively documented, this guide draws upon established data from its close structural analogs, Coomassie Brilliant Blue G-250 (Acid Blue 90) and R-250 (Acid Blue 83), to provide a robust framework for its application.

Core Mechanism of Action

The staining mechanism of this compound is a multi-faceted process, primarily driven by non-covalent interactions between the anionic dye molecules and protein structures. This binding is a synergistic effect of electrostatic and hydrophobic forces.

-

Electrostatic Interactions: In an acidic staining solution, the sulfonic acid groups of the this compound molecule are ionized, carrying a net negative charge. These anionic groups form strong electrostatic bonds with the positively charged side chains of basic amino acids within the protein, such as lysine, arginine, and histidine.[1][2] This ionic binding is a primary determinant of the dye's affinity for proteins.

-

Hydrophobic Interactions: The three phenyl rings of the triphenylmethane structure of this compound provide a non-polar surface that engages in hydrophobic interactions with non-polar regions of the protein.[1] These interactions contribute to the stability of the dye-protein complex.

-

Van der Waals Forces: These weak, short-range forces also contribute to the overall binding affinity by stabilizing the close association between the dye and the protein molecule.[3]

The binding of this compound to a protein induces a conformational change in the dye molecule, leading to a shift in its maximum absorbance of light. In its free form in an acidic solution, the dye typically appears reddish-brown. Upon binding to a protein, the more stable, blue anionic form of the dye is favored, resulting in a distinct color change.[4][5] This spectral shift is the fundamental principle behind the use of related triphenylmethane dyes in quantitative protein assays like the Bradford assay.[6]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for protein staining, primarily based on data from the closely related and well-characterized Coomassie Brilliant Blue dyes. These values provide a reliable estimate of the expected performance of this compound.

Table 1: Performance Metrics of Anionic Protein Stains

| Feature | Coomassie Brilliant Blue R-250 (Acid Blue 83) | Colloidal Coomassie G-250 (Acid Blue 90) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |

| Limit of Detection | ~50-100 ng[1] | ~8-10 ng | ~0.25-1 ng | ~1-10 ng[7] |

| Linear Dynamic Range | Moderate | Moderate | Narrow | >3 orders of magnitude[7] |

| Mass Spectrometry Compatibility | Yes | Yes | Limited | Yes |

| Staining Time | Hours to overnight | ~1 hour to overnight | Multiple steps, time-consuming | ~1.5 - 2 hours[7] |

| Visualization | Visible light | Visible light | Visible light | UV or laser-based scanner |

| Cost | Low | Low | Low | High |

| Reproducibility | Good | Good | Low | High |

Table 2: Physicochemical Properties of this compound and Analogs

| Property | This compound | Coomassie Brilliant Blue G-250 (Acid Blue 90) |

| CAS Number | 3486-30-4[8] | 6104-58-1[9] |

| Molecular Formula | C₃₇H₃₅N₂NaO₆S₂[8] | C₄₇H₄₈N₃NaO₇S₂[9] |

| Molecular Weight | 690.81 g/mol [8] | 854.04 g/mol [9] |

| Appearance | Dark blue powder[10] | Dark blue to violet crystalline powder[9] |

| Solubility in Water | Soluble[8] | Soluble (50 mg/mL)[9] |

| Chemical Class | Triphenylmethane[8] | Triphenylmethane[9] |

Table 3: Binding Characteristics of Triphenylmethane Dyes to Bovine Serum Albumin (BSA)

| Dye | pH | Association Constant (K) | Number of Binding Sites (n) |

| Coomassie Brilliant Blue | 2.5 | 7.7 x 10⁴ M⁻¹ | 3.08 |

| Bromophenol Blue | 2.5 | 2.30 x 10⁵ M⁻¹ | 2.30 |

| Data from spectrophotometric studies on the interaction of triphenylmethane dyes with BSA.[11] |

Experimental Protocols

The following protocols are adapted from standard procedures for Coomassie Brilliant Blue staining and can be used as a starting point for optimizing this compound staining.

Protocol 1: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

Materials:

-

Staining Solution: 0.1% (w/v) this compound, 40% (v/v) methanol, 10% (v/v) glacial acetic acid.

-

Destaining Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.

-

Fixing Solution (optional but recommended): 50% (v/v) methanol, 10% (v/v) acetic acid.

-

Deionized water.

-

Staining trays.

-

Orbital shaker.

Procedure:

-

Fixation (Optional): Following electrophoresis, immerse the gel in the Fixing Solution for 30-60 minutes with gentle agitation on an orbital shaker. This step fixes the proteins in the gel matrix and removes interfering substances like SDS.

-

Washing: Discard the Fixing Solution and wash the gel twice with deionized water for 10 minutes each to remove the fixative.

-

Staining: Submerge the gel in the this compound Staining Solution and incubate for 1-2 hours at room temperature with gentle agitation. The duration may be extended for thicker gels or lower protein concentrations.

-

Destaining: Discard the staining solution and add the Destaining Solution. Gently agitate the gel at room temperature. Change the destaining solution every 30-60 minutes until the background is clear and the protein bands are well-defined. For a faster destaining, a piece of foam or a Kimwipe can be added to the destaining solution to absorb the excess dye.

-

Imaging and Storage: Once the desired contrast is achieved, the gel can be imaged using a gel documentation system. For long-term storage, the gel can be kept in deionized water or 7% acetic acid at 4°C.

Protocol 2: Proposed Method for a Bradford-like Protein Assay using this compound

This protocol is a hypothetical adaptation of the Bradford assay and requires experimental validation for optimal performance.

Materials:

-

This compound Reagent: 0.01% (w/v) this compound, 4.7% (v/v) ethanol, 8.5% (v/v) phosphoric acid. (To prepare, dissolve 100 mg of this compound in 50 mL of 95% ethanol, add 100 mL of 85% (w/v) phosphoric acid, and bring the final volume to 1 liter with deionized water. Filter and store in a dark bottle at room temperature.)

-

Protein Standard: Bovine Serum Albumin (BSA) at a known concentration (e.g., 1 mg/mL).

-

Spectrophotometer and cuvettes or a microplate reader.

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of dilutions of the BSA standard in the same buffer as the unknown samples (e.g., 0, 1, 2.5, 5, 10, 15, 20 µg/mL).

-

-

Sample Preparation:

-

Dilute the unknown protein samples to fall within the range of the standard curve.

-

-

Assay:

-

To 100 µL of each standard and unknown sample in a test tube or microplate well, add 5 mL (for tubes) or 200 µL (for plates) of the this compound Reagent.

-

Mix well and incubate at room temperature for 5-10 minutes.

-

-

Measurement:

-

Measure the absorbance at the determined absorbance maximum for the protein-dye complex (this will need to be experimentally determined, but is expected to be around 595 nm).

-

-

Quantification:

-

Subtract the absorbance of the blank (0 µg/mL protein) from all readings.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the concentration of the unknown samples from the standard curve.

-

Mandatory Visualizations

Caption: Mechanism of this compound binding to proteins.

Caption: Experimental workflow for this compound gel staining.

Caption: pH-dependent equilibrium and protein binding of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis | MDPI [mdpi.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Bradford protein assay - Wikipedia [en.wikipedia.org]

- 6. Bradford protein assay | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. benchchem.com [benchchem.com]

- 10. pylamdyes.com [pylamdyes.com]

- 11. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to Acid Blue 7: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 7 (C.I. 42080) is a synthetic triarylmethane dye that has found widespread use across various industrial and scientific applications. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound. Detailed experimental protocols for both historical and modern synthesis methods are presented, along with a summary of its physicochemical properties in tabular format for easy reference. Furthermore, this guide includes graphical representations of its synthesis workflow and chemical classification to aid in the understanding of its chemical context.

Introduction

This compound, also known by trade names such as Patent Blue A and Acid Sky Blue A, is an anionic dye belonging to the triarylmethane class.[1] These dyes are characterized by their brilliant and intense colors, though they often exhibit poor lightfastness.[1] The history of triarylmethane dyes dates back to the mid-19th century, with the development of fuchsine in 1859 marking a significant milestone.[1] The earliest acidic dyes of the triarylmethane class appeared in 1868.[2][3] this compound is valued for its vibrant greenish-blue hue and its solubility in water.[4] Its applications are diverse, ranging from the dyeing of textiles like wool, silk, and nylon to the coloration of paper, leather, and cosmetics.[4][5] In the realm of scientific research, it has been employed as a biological stain.

Chemical and Physical Properties

This compound is a dark blue powder that is soluble in both cold and hot water, as well as in ethanol.[6] Its aqueous solution presents a transparent greenish-blue color.[4] The dye is sensitive to pH changes; in a strong sulfuric acid solution, it appears olive-green, and upon dilution, a yellow precipitate is formed.[4] The addition of sodium hydroxide (B78521) to its aqueous solution leads to a color change from blue to purple upon boiling.[6]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 42080 |

| CAS Number | 3486-30-4 |

| Molecular Formula | C37H35N2NaO6S2 |

| Molecular Weight | 690.81 g/mol |

| Chemical Class | Triarylmethane |

| Synonyms | Patent Blue A, Acid Sky Blue A, Fenazo Blue XG, Erio Glaucine X, Acid Turquoise Blue A |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | Dark blue powder |

| Solubility in Water | 134.8 g/L at 20°C[6] |

| Absorption Maximum (λmax) | ~630 nm |

| Lightfastness (AATCC) | 1 (on a scale of 1 to 8, where 8 is the highest)[7] |

| pH Stability | Most stable in the pH range of 3-9[7] |

Synthesis of this compound

The synthesis of this compound has evolved from traditional methods to more environmentally conscious approaches. The fundamental chemistry involves a condensation reaction followed by oxidation.

Historical Synthesis

The traditional manufacturing method for this compound involves the condensation of one mole of 4-formylbenzene-1,3-disulfonic acid with two moles of N-benzyl-N-ethylbenzenamine.[4][5] This reaction forms a colorless intermediate known as a leuco compound. The final colored dye is then obtained through an oxidation step. Historically, strong oxidizing agents such as lead peroxide or manganese oxide were used for this purpose.

A detailed historical protocol for a similar triarylmethane dye from the early 20th century involved the following general steps:

-

Condensation: The aromatic aldehyde and amine precursors were heated together, often in the presence of a condensing agent like sulfuric acid, to form the leuco base.

-

Sulfonation (if required): Introduction of sulfonic acid groups to impart water solubility.

-

Oxidation: The leuco compound was then oxidized to the colored dye. This was a critical step, and various oxidizing agents and conditions were employed to achieve the desired color and purity.

-

Isolation and Purification: The dye was salted out from the reaction mixture, filtered, and dried.

Modern, Environmentally Benign Synthesis